molecular formula C15H26N4O B5219864 1-(Oxan-4-yl)-4-(4-propyltriazol-1-yl)piperidine

1-(Oxan-4-yl)-4-(4-propyltriazol-1-yl)piperidine

Cat. No.: B5219864
M. Wt: 278.39 g/mol
InChI Key: LMMKYHZLGJLCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)-4-(4-propyltriazol-1-yl)piperidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with an oxan-4-yl group and a 4-propyltriazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)-4-(4-propyltriazol-1-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Oxan-4-yl Group: This can be achieved through nucleophilic substitution or addition reactions.

    Formation of the 4-Propyltriazol-1-yl Group: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)-4-(4-propyltriazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as binding to specific receptors.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for 1-(Oxan-4-yl)-4-(4-propyltriazol-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxan-4-yl)-4-(4-methyltriazol-1-yl)piperidine
  • 1-(Oxan-4-yl)-4-(4-ethyltriazol-1-yl)piperidine
  • 1-(Oxan-4-yl)-4-(4-butyltriazol-1-yl)piperidine

Uniqueness

1-(Oxan-4-yl)-4-(4-propyltriazol-1-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group on the triazole ring might confer different steric and electronic properties compared to its methyl, ethyl, or butyl analogs.

Properties

IUPAC Name

1-(oxan-4-yl)-4-(4-propyltriazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-2-3-13-12-19(17-16-13)15-4-8-18(9-5-15)14-6-10-20-11-7-14/h12,14-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMKYHZLGJLCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN(N=N1)C2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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